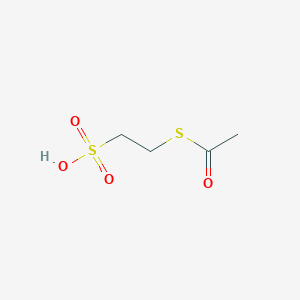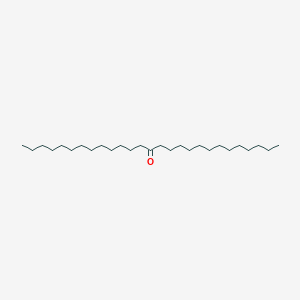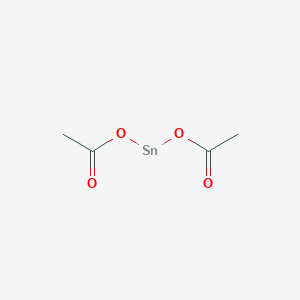
2-(Acetylthio)ethanesulfonic acid
描述
2-(Acetylthio)ethanesulfonic acid is a chemical compound that is part of a broader class of organic compounds containing sulfur. While the provided papers do not directly discuss 2-(Acetylthio)ethanesulfonic acid, they do provide insights into related sulfur-containing compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 2-(Acetylthio)ethanesulfonic acid.
Synthesis Analysis
The synthesis of related sulfur-containing compounds involves several steps and starting materials. For instance, a series of 3-(acetylthio)-2-alkyl alkanals were prepared using Michael addition of thioacetic acid to alpha,beta-unsaturated 2-alkyl-substituted aldehydes, which in turn were obtained by aldol condensation of primary aldehydes . This suggests that a similar approach could potentially be applied to synthesize 2-(Acetylthio)ethanesulfonic acid by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds is crucial in determining their reactivity and properties. The paper discussing the synthesis of 3-(acetylthio)-2-alkyl alkanals provides GC, MS, and NMR data, which are essential techniques for characterizing the structure of organic compounds . These techniques could be used to analyze the molecular structure of 2-(Acetylthio)ethanesulfonic acid once synthesized.
Chemical Reactions Analysis
The reactivity of sulfur-containing compounds can vary significantly depending on their molecular structure. For example, the chlorination of 2-(acetylthio)carboxylic acids leads to the formation of 2-chlorosulfenylcarboxylic acids, and the stability of the S-acetyl bond is influenced by the electron-acceptor effect of substituents . This information is valuable when considering the chemical reactions that 2-(Acetylthio)ethanesulfonic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing compounds are often related to their structure. The sensory properties of the synthesized odorants in the first paper, such as odor quality and detection threshold, were determined, indicating that the 1,3-oxygen-sulfur functionality plays a significant role in these properties . Although 2-(Acetylthio)ethanesulfonic acid was not specifically studied, the principles derived from these related compounds could provide insights into its potential properties.
科学研究应用
Biopreservation and Antimicrobial Properties
2-(Acetylthio)ethanesulfonic acid, while not directly mentioned, shares structural similarities with compounds studied for their antimicrobial properties. Lactic acid bacteria (LAB) and their metabolites, including organic acids such as lactic and acetic acid, have been explored for their potential as natural preservatives. These compounds demonstrate antimicrobial activity by competing for nutrients and producing antimicrobial metabolites, which could potentially include thiolated compounds similar to 2-(Acetylthio)ethanesulfonic acid. This suggests a possible avenue for research into the antimicrobial and preservative properties of 2-(Acetylthio)ethanesulfonic acid in food safety and preservation, highlighting its relevance in the field of biopreservation and antimicrobial applications (Reis, Paula, Casarotti, & Penna, 2012).
Environmental Contaminant Management
Research on herbicides and pesticides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), underscores the importance of understanding the environmental fate and eco-toxicological effects of chemical agents. This line of research points to the potential of studying 2-(Acetylthio)ethanesulfonic acid in similar contexts, focusing on its behavior as an environmental contaminant, its degradation products, and its impact on non-target organisms. Such studies could provide insights into mitigating the environmental impact of chemical pollutants and developing safer, more sustainable chemical applications in agriculture and industry (Islam et al., 2017).
Wastewater Treatment and Disinfection
Peracetic acid, known for its strong disinfectant properties, is utilized in wastewater treatment due to its effectiveness in inactivating a broad range of microorganisms without leaving harmful residues or by-products. Given the structural and functional similarities, 2-(Acetylthio)ethanesulfonic acid could potentially be investigated for similar applications. Research could explore its efficacy as a disinfectant, its impact on microbial regrowth due to organic residues, and its cost-effectiveness compared to other disinfectants. This area of application is particularly relevant for enhancing the safety and sustainability of water treatment processes (Kitis, 2004).
Bioherbicide Development
The exploration of vinegar and hydrogen peroxide as natural herbicides provides a framework for investigating the potential herbicidal properties of 2-(Acetylthio)ethanesulfonic acid. Research could focus on its effectiveness against common weeds, its environmental impact, and its suitability for organic farming practices. This could contribute to the development of environmentally friendly herbicides that offer an alternative to synthetic chemicals, reducing the environmental footprint of agricultural practices (Mahachai & Subsoontorn, 2021).
安全和危害
属性
IUPAC Name |
2-acetylsulfanylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S2/c1-4(5)9-2-3-10(6,7)8/h2-3H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODOIOCJZCCYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469910 | |
| Record name | 2-(acetylthio)ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylthio)ethanesulfonic acid | |
CAS RN |
69536-71-6 | |
| Record name | 2-(Acetylsulfanyl)ethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069536716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(acetylthio)ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ACETYLSULFANYL)ETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ8CW74Z78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)


![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
